6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C5H4ClN3S and a molecular weight of 173.62 g/mol. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylimidazo[2,1-b]thiazole with a suitable thiadiazole precursor . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines in ethanol or thiols in DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the chlorine atom, leading to different reactivity and biological activity.
6-Chloroimidazo[2,1-b][1,3,4]thiadiazole: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness
6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both chlorine and methyl groups, which contribute to its distinct chemical reactivity and biological activity . These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c1-3-8-9-2-4(6)7-5(9)10-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNNMPUFJNWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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